molecular formula C15H26N2O6 B1458185 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate CAS No. 1187932-79-1

1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate

Cat. No.: B1458185
CAS No.: 1187932-79-1
M. Wt: 330.38 g/mol
InChI Key: SMMOACXVQZSZSN-UHFFFAOYSA-N
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Description

1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate is a chemical compound with the molecular formula C15H26N2O6. It is known for its unique spirocyclic structure, which includes a diaza-spirodecane core. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method includes the reaction of a diaza-spirodecane derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The resulting ester is then treated with oxalic acid to yield the oxalate salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-9-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-5-7-13(10-15)6-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOACXVQZSZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
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1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
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1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
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1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
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1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
Reactant of Route 6
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate

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